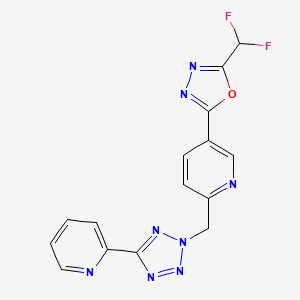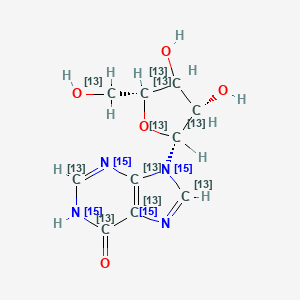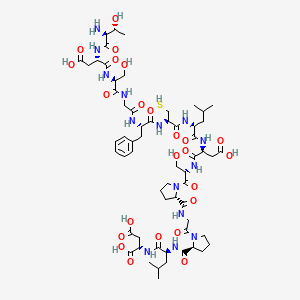![molecular formula C32H30CoN8O10S2 B12376027 2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron is a complex compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Métodos De Preparación
The synthesis of 2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the azo group typically leads to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the cobalt(2+) ion with various molecular targets. The cobalt ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The diazenyl group also plays a role in the compound’s chemical behavior, particularly in redox reactions .
Comparación Con Compuestos Similares
Compared to other azo compounds, 2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron is unique due to the presence of the cobalt(2+) ion. Similar compounds include:
Propiedades
Fórmula molecular |
C32H30CoN8O10S2 |
|---|---|
Peso molecular |
809.7 g/mol |
Nombre IUPAC |
2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron |
InChI |
InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,18,22-23H,1H3,(H2,17,24,25);/q;;+2/p-2/b2*16-15-,20-19?; |
Clave InChI |
HJXTWGYNFHYOPA-JRWJXIQMSA-L |
SMILES isomérico |
[H+].[H+].CC(=O)/C(=C(/[O-])\NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].CC(=O)/C(=C(/[O-])\NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].[Co+2] |
SMILES canónico |
[H+].[H+].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)

